Usp7-IN-1
Overview
Description
Usp7-IN-1 is a selective and reversible inhibitor of ubiquitin-specific protease 7 (USP7), with an IC50 of 77 μM . It can be used for the research of cancer .
Molecular Structure Analysis
The molecular structure of “1, 2-dibromobenzene” was optimized to improve the binding effect of the protein . The results of molecular docking and molecular dynamics simulation analysis showed that compound 1008-1 maintained a stable conformation with the target protein .Chemical Reactions Analysis
USP7 increases YAP stability under increased serine conditions by regulating deubiquitination . P217564 selectively targets the catalytic cleft of USP7 and modifies its active site cysteine (C223) by forming a covalent adduct .Physical And Chemical Properties Analysis
The molecular weight of Usp7-IN-1 is 425.91 . It has a chemical formula of C23H24ClN3O3 .Scientific Research Applications
Role in Cancer Treatment :
- USP7 is involved in modulating the levels of multiple proteins, including tumor suppressors and transcription factors. Its abnormal expression in various malignant tumors suggests its potential as a promising drug target for cancer therapy (Oliveira, Guedes, & Salvador, 2022).
- Novel USP7 inhibitors are under development, focusing on their roles in stabilizing tumor suppressor proteins and inducing apoptosis in cancer cell lines (Weinstock et al., 2012).
Impact on Oncogenic Pathways and Immune Disorders :
- USP7 plays a critical role in various oncogenic pathways and affects the patient's immune response to tumors. This makes USP7 inhibitors a potential therapeutic option in oncology and immuno-oncology therapies (Wu et al., 2017).
Involvement in Viral Infections :
- USP7 is identified as a key regulator in the p53-mdm2 pathway, which is targeted by viral proteins like the Epstein-Barr nuclear antigen 1, implying its role in cellular immortalization typical of Epstein-Barr virus latent infection (Holowaty & Frappier, 2004).
Drug Development and Structural Studies :
- Research has been conducted on the structure-guided development of USP7 inhibitors, using high-resolution cocrystallography and rational design (O'Dowd et al., 2018).
- Studies include the characterization of USP7 inhibitors, exploring their binding modes and the structural basis for the development of potent anti-cancer therapeutics (Pozhidaeva et al., 2017).
Computational Approaches in Inhibitor Discovery :
- An integrated computational approach combining pharmacophore modeling and molecular docking has been used to identify potential USP7 inhibitors as cancer therapeutics (Kanan et al., 2020).
Safety And Hazards
properties
IUPAC Name |
7-chloro-3-[[4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl]methyl]quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c24-18-7-8-19-20(14-18)25-16-27(22(19)29)15-23(30)10-12-26(13-11-23)21(28)9-6-17-4-2-1-3-5-17/h1-5,7-8,14,16,30H,6,9-13,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITWIBXKKHFDFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN2C=NC3=C(C2=O)C=CC(=C3)Cl)O)C(=O)CCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Usp7-IN-1 |
Citations
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